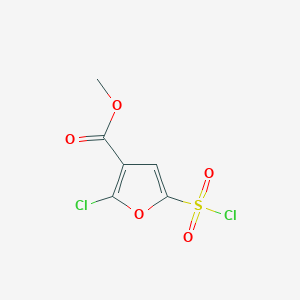
Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate” is a chemical compound with the CAS Number: 2138430-31-4 . It has a molecular weight of 259.07 .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For “this compound”, the InChI code is1S/C6H4Cl2O5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 259.07 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Biobased Building Blocks from Renewable Biomass
Research on furan derivatives, like those derived from methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate, has focused on their potential as substitutes for petroleum-based building blocks in the production of plastics and fine chemicals. A study highlighted the development of a process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key intermediate in producing valuable furan-based chemicals from renewable biomass resources. This process achieves high yields and operates at high fructose concentrations, demonstrating the utility of furan derivatives in sustainable chemistry (Román-Leshkov, Chheda, & Dumesic, 2006).
Electrochemical Production of Biobased Platform Molecules
The electrochemical reduction of 5-(chloromethyl)furfural (CMF) derivatives, including those structurally related to this compound, has been studied for expanding the derivative scope of CMF as a biobased platform molecule. This research demonstrates the potential of furan derivatives in synthesizing a wide range of valuable chemicals through environmentally friendly electrochemical methods (Ling, Miao, Cao, & Mascal, 2022).
Thermodynamic Properties in Organic Solvents
Investigations into the thermodynamic properties of chlorine derivatives of 2-methyl-5-arylfuran-3-carboxylic acids, closely related to this compound, have provided insights into their solubility and mixing behaviors in various organic solvents. This research aids in understanding the physical properties and solubility parameters of furan derivatives, essential for their application in chemical synthesis and material science (Sobechko, Horak, Dibrivnyi, Obushak, & Goshko, 2019).
Catalytic and Uncatalysed Thermolysis
The thermolysis of certain furan carboxylates, akin to this compound, has been explored to understand the mechanisms behind their catalyzed and uncatalyzed reactions. Such studies contribute to the knowledge of furan derivatives' reactivity and stability, offering pathways to novel rearrangements and products suitable for various applications in organic synthesis (Gillespie, Murray-Rust, Murray-Rust, & Porter, 1979).
Enzymatic Synthesis of Biobased Polyesters
Furan derivatives are also being utilized in the enzymatic synthesis of biobased polyesters, showcasing their potential as sustainable alternatives to petrochemical-based materials. Research in this area demonstrates the versatility of furan-based chemicals, derived from compounds like this compound, in producing novel biobased materials with promising applications in the polymer industry (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
Propiedades
IUPAC Name |
methyl 2-chloro-5-chlorosulfonylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWQYBCTNMAWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

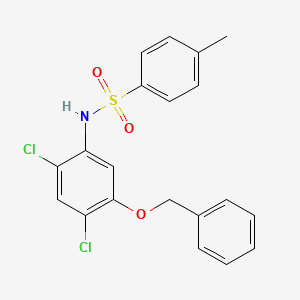
![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)

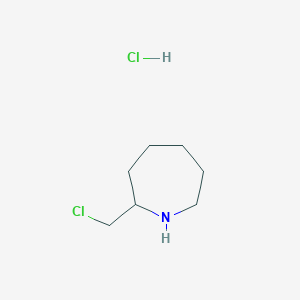
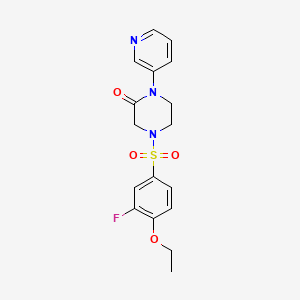
![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2995560.png)
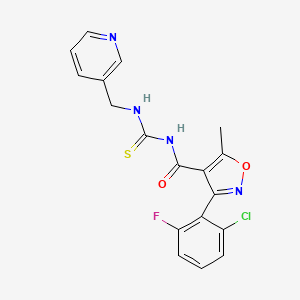

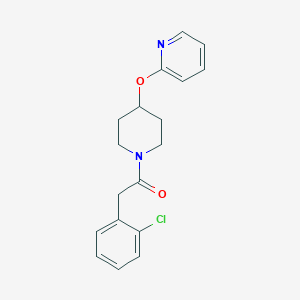
![3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2995565.png)
![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)
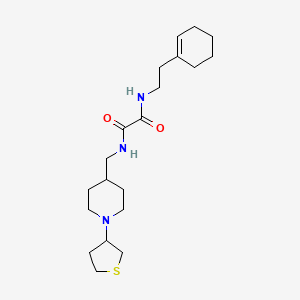
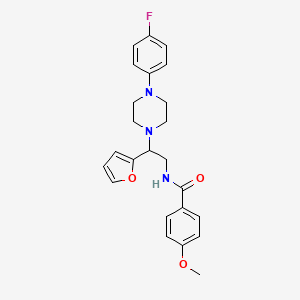
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)